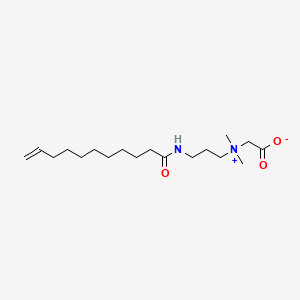

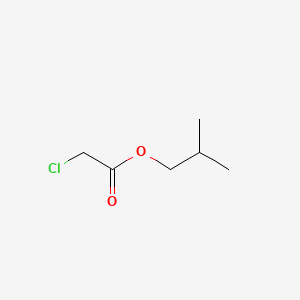

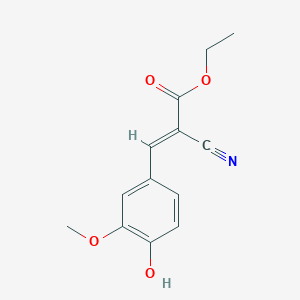

![molecular formula C10H11N3 B3047078 2-Cyclopropyl-7-methyl-1H-imidazo[4,5-b]pyridine CAS No. 135070-80-3](/img/structure/B3047078.png)

2-Cyclopropyl-7-methyl-1H-imidazo[4,5-b]pyridine

Overview

Description

“2-Cyclopropyl-7-methyl-1H-imidazo[4,5-b]pyridine” is a derivative of the imidazo[4,5-b]pyridine class of compounds . Imidazo[4,5-b]pyridines are known to play a crucial role in numerous disease conditions and have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridines has been achieved through various methods. One such method involves the cyclization to the imidazo[4,5-b]pyridine ring system by refluxing 2,3-diaminopyridine in triethyl orthoformate or triethyl orthoacetate followed by chlorohydric acid treatment . Another approach for the synthesis of 2-substituted 3H-imidazo[4,5-b]pyridine and 1H-imidazo[4,5-b]pyridine has also been reported .Scientific Research Applications

Antituberculotic Activity

Several derivatives of imidazo[4,5-b]pyridine, including 2-Cyclopropyl-7-methyl-1H-imidazo[4,5-b]pyridine, have been investigated for their potential antituberculotic activity. Research by Bukowski and colleagues has explored the synthesis of these derivatives and assessed their effectiveness against tuberculosis (Bukowski & Janowiec, 1990); (Bukowski, 1998).

Molecular Structure Analysis

Research on the molecular structure and vibrational energy levels of various methyl derivatives of 1H-imidazo[4,5-b]pyridine, including 2-Cyclopropyl-7-methyl-1H-imidazo[4,5-b]pyridine, has been conducted. This includes density functional theory (DFT) studies and X-ray data analyses to understand the molecular configurations and bonding patterns of these compounds (Lorenc et al., 2008).

Anticancer Research

Some derivatives of imidazo[4,5-b]pyridine have been synthesized and examined for their potential anticancer properties. These studies have explored the synthetic routes and potential therapeutic applications of these compounds in cancer treatment (Temple et al., 1987).

Synthesis Methodologies

Research has also focused on developing eco-friendly and efficient synthesis methods for derivatives of 1H-imidazo[4,5-b]pyridine. These studies aim to optimize synthesis processes in terms of environmental impact and economic feasibility, which is crucial for large-scale production and application in various fields (Kale et al., 2009).

Fluorescence Properties

The synthesis and fluorescence properties of derivatives related to 2-Cyclopropyl-7-methyl-1H-imidazo[4,5-b]pyridine have been a subject of interest. These compounds have been studied for their potential applications in areas such as bioimaging and diagnostics due to their fluorescent characteristics (Rahimizadeh et al., 2010).

properties

IUPAC Name |

2-cyclopropyl-7-methyl-1H-imidazo[4,5-b]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-6-4-5-11-10-8(6)12-9(13-10)7-2-3-7/h4-5,7H,2-3H2,1H3,(H,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTCSTTFEDNVJAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NC=C1)N=C(N2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40625615 | |

| Record name | 2-Cyclopropyl-7-methyl-1H-imidazo[4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclopropyl-7-methyl-1H-imidazo[4,5-b]pyridine | |

CAS RN |

135070-80-3 | |

| Record name | 2-Cyclopropyl-7-methyl-1H-imidazo[4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

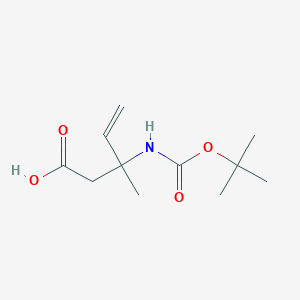

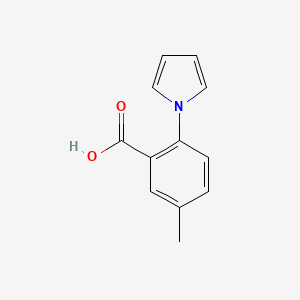

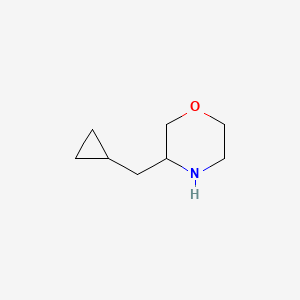

![Glycine, N-[(1,1-dimethylethoxy)carbonyl]glycyl-N-methyl-](/img/structure/B3046995.png)

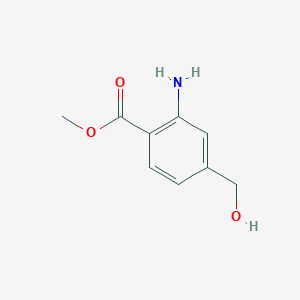

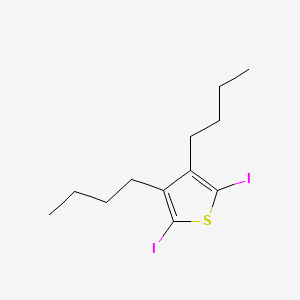

![7-Methylthieno[3,2-b]pyridine](/img/structure/B3047007.png)

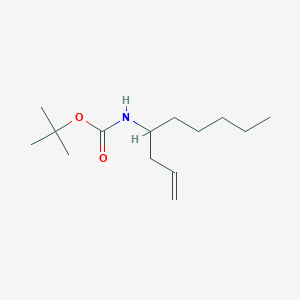

![3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-7-amine](/img/structure/B3047016.png)